![molecular formula C22H18N6O3S2 B2700626 N-(benzo[d]thiazol-2-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-78-6](/img/structure/B2700626.png)
N-(benzo[d]thiazol-2-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18N6O3S2 and its molecular weight is 478.55. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Applications
Compounds incorporating thiadiazole moieties, similar to the core structure of the specified chemical, have been synthesized and assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies underline the potential of such compounds in developing new insecticides with specific target activity (Fadda et al., 2017).
Antimicrobial and Antitumor Activity
Research into benzothiazole derivatives bearing different heterocyclic rings has demonstrated considerable antitumor activity against various cancer cell lines, indicating the significance of benzothiazole structures in cancer research. Such findings highlight the potential for developing new therapeutic agents based on structural modifications of benzothiazole (Yurttaş et al., 2015).
Synthesis of Heterocycles for Bioactivity
The versatile precursor roles of related compounds in synthesizing a wide array of heterocycles for bioactive applications, including antimicrobial, antifungal, and antitubercular activities, have been explored. This versatility underscores the chemical's potential as a foundational structure for creating compounds with specific biological activities (Shiradkar & Kale, 2006).
Antioxidant Activities
Studies on derivatives incorporating benzothiazole nuclei have shown promising antimicrobial activities and significant reductions in reaction times under specific conditions, such as ultrasound irradiation. These findings suggest applications in designing antimicrobial agents and improving synthetic efficiency for pharmaceutical applications (Rezki, 2016).
Molecular Docking and Anticancer Screening
The exploration of pyridine and fused pyridine derivatives in molecular docking screenings towards specific proteins showcases the utility of such compounds in drug discovery, particularly in identifying potential anticancer agents through in silico methods. This approach provides a basis for the rational design of drugs with targeted biological activities (Flefel et al., 2018).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S2/c1-30-15-8-7-13(11-16(15)31-2)21-26-25-18-9-10-20(27-28(18)21)32-12-19(29)24-22-23-14-5-3-4-6-17(14)33-22/h3-11H,12H2,1-2H3,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMBKDNIUZVTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
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